

# Maniladiol: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

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## Compound of Interest

Compound Name: *Maniladiol*

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## Abstract

**Maniladiol** is a naturally occurring pentacyclic triterpenoid of the oleanane class, which has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **maniladiol**, with a particular focus on its anti-inflammatory and antitubercular effects. Detailed experimental methodologies for its isolation and analysis, where available in the public domain, are presented. Furthermore, this document elucidates the current understanding of its mechanism of action, including its modulation of key signaling pathways.

## Chemical Identity and Structure

**Maniladiol** is chemically defined as olean-12-ene-3 $\beta$ ,16 $\beta$ -diol. Its structure consists of a five-ring carbon skeleton characteristic of oleanane-type triterpenoids, with hydroxyl groups located at the C-3 and C-16 positions in the beta configuration.

Table 1: Chemical Identifiers for **Maniladiol**

Identifier	Value
IUPAC Name	(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydronicene-3,8-diol[1]
Chemical Formula	C <sub>30</sub> H <sub>50</sub> O <sub>2</sub> [1]
CAS Number	595-17-5[1]
Molecular Weight	442.7 g/mol [1]
SMILES	C[C@]12CC--INVALID-LINK--(C)C)C)O)C)C(C)C)O[1]
InChIKey	VLRYIIPJIVGFIV-QQSFYHFXSA-N[1]
Synonyms	16β-hydroxy-β-amyrin, Olean-12-ene-3β,16β-diol, 3β,16β-Dihydroxyolean-12-ene[1]

## Physicochemical and Spectroscopic Data

The empirical data available for **maniladiol** is crucial for its identification, characterization, and quantification.

Table 2: Physicochemical Properties of **Maniladiol**

Property	Value	Reference
Melting Point	215-217 °C	Djerassi, C., et al. (1957)
220-221 °C	FooDB	
Specific Rotation ([α] <sub>D</sub> )	+68° (c=1, CHCl <sub>3</sub> )	FooDB

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous structural elucidation of **maniladiol**. While comprehensive public data with full assignments are limited, typical spectral characteristics for oleanane-type triterpenoids can be inferred.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$ -NMR: The spectrum is expected to show characteristic signals for eight tertiary methyl groups, two secondary hydroxyl protons, and an olefinic proton of the C-12 double bond.
  - $^{13}\text{C}$ -NMR: The spectrum would display 30 carbon signals, including those corresponding to the olefinic carbons at C-12 and C-13, and the hydroxyl-bearing carbons at C-3 and C-16.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of **maniladiol** would likely show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  442. The fragmentation pattern would be characteristic of the oleanane skeleton, with initial water loss from the hydroxyl groups and subsequent retro-Diels-Alder fragmentation of the C-ring.
- Infrared (IR) Spectroscopy: The IR spectrum of **maniladiol** is characterized by a broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations of the methyl and methylene groups would appear in the  $2850\text{--}3000\text{ cm}^{-1}$  region. The C=C stretching of the double bond at C-12 would be observed around  $1650\text{ cm}^{-1}$ .

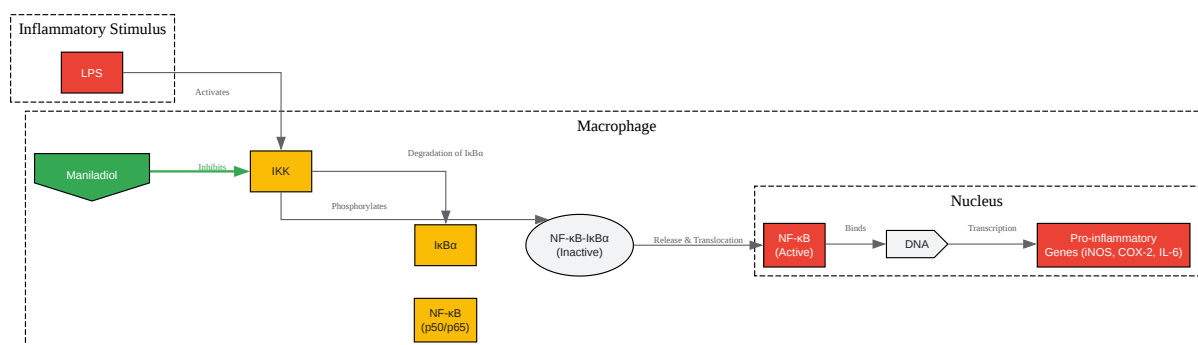
## Biological Activities and Mechanisms of Action

**Maniladiol** has been reported to possess significant anti-inflammatory and antitubercular properties.

### Anti-inflammatory Activity

**Maniladiol** has demonstrated potent anti-inflammatory effects in various in vitro models. It has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it modulates cytokine production by suppressing the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).<sup>[1]</sup>

The primary mechanism underlying the anti-inflammatory action of **maniladiol** is believed to be the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway. This pathway is a central regulator of the inflammatory response.



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Figure 1: Proposed anti-inflammatory mechanism of **Maniladiol** via NF-κB pathway inhibition.

## Antitubercular Activity

**Maniladiol** has been identified as a potential antitubercular agent.[1] While the precise mechanism of action has not been fully elucidated for **maniladiol** itself, studies on other pentacyclic triterpenoids suggest potential molecular targets in *Mycobacterium tuberculosis*. These include interference with cell wall biosynthesis or inhibition of essential enzymes such as RNA polymerase.[1] Further research is required to pinpoint the specific target of **maniladiol** in *M. tuberculosis*.

## Experimental Protocols

### Isolation of Maniladiol from a Natural Source

A general procedure for the isolation of triterpenoids from plant material involves solvent extraction followed by chromatographic separation. The following is a representative protocol:

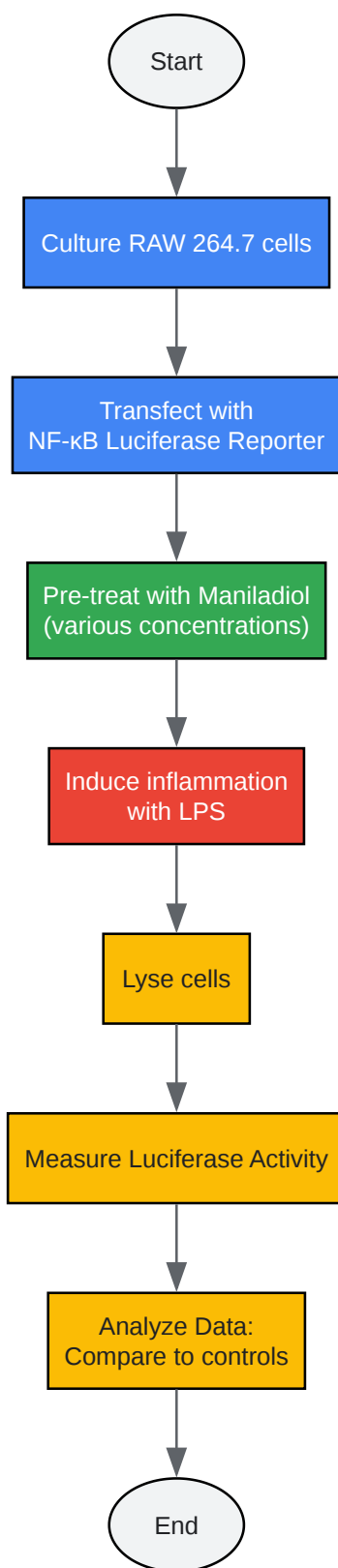
- Extraction:
  - Air-dried and powdered plant material (e.g., leaves of *Syzygium* species) is subjected to extraction with a non-polar solvent like dichloromethane or hexane at room temperature for an extended period (e.g., 72 hours).
  - The solvent is then evaporated under reduced pressure to yield a crude extract.
- Chromatographic Separation:
  - The crude extract is subjected to column chromatography over silica gel.
  - A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
  - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification:
  - Fractions containing **maniladiol** are combined and may require further purification by repeated column chromatography or preparative TLC.
  - Final purification is often achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure **maniladiol**.

## In Vitro Anti-inflammatory Assay: NF- $\kappa$ B Inhibition

A common method to assess NF- $\kappa$ B inhibition is through a reporter gene assay in a suitable cell line (e.g., RAW 264.7 macrophages).

- Cell Culture and Transfection:
  - Cells are cultured under standard conditions.
  - Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF- $\kappa$ B promoter.
- Treatment:

- Transfected cells are pre-treated with varying concentrations of **maniladiol** for a specified period (e.g., 1 hour).
- Inflammation is then induced by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 6 hours).
- Luciferase Assay:
  - Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
  - A decrease in luciferase activity in the presence of **maniladiol** indicates inhibition of NF-κB activation.



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Figure 2: Workflow for NF-κB Luciferase Reporter Assay.

## Conclusion and Future Directions

**Maniladiol** is a promising natural product with well-documented anti-inflammatory properties and potential as an antitubercular agent. Its mechanism of action, particularly the inhibition of the NF- $\kappa$ B pathway, provides a solid foundation for its further development as a therapeutic lead. Future research should focus on:

- Complete Spectroscopic Characterization: Publishing high-resolution NMR, MS, and IR data with full assignments to serve as a definitive reference.
- Elucidation of Antitubercular Mechanism: Identifying the specific molecular target(s) of **maniladiol** in *M. tuberculosis*.
- In Vivo Efficacy and Safety: Conducting preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **maniladiol**.
- Total Synthesis: Developing a robust and efficient total synthesis route to enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved activity and drug-like properties.

The continued investigation of **maniladiol** holds significant promise for the discovery of new and effective treatments for inflammatory diseases and tuberculosis.

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## References

- 1. New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design - PMC [pmc.ncbi.nlm.nih.gov]
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